2-Methyl-7-azaspiro[3.5]nonan-2-OL
Overview
Description
“2-Methyl-7-azaspiro[3.5]nonan-2-OL” is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of “2-Methyl-7-azaspiro[3.5]nonan-2-OL”. Sigma-Aldrich does not collect analytical data for this product .
Molecular Structure Analysis
The molecular formula of “2-Methyl-7-azaspiro[3.5]nonan-2-OL” is C9H17NO . The average mass is 155.237 Da and the monoisotopic mass is 155.131012 Da .
Physical And Chemical Properties Analysis
“2-Methyl-7-azaspiro[3.5]nonan-2-OL” is a solid . The SMILES string is CC1(O)CC2(CCNCC2)C1.Cl . The InChI code is 1S/C9H17NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h8,11H,2-7H2,1H3 .
Scientific Research Applications
Synthesis and Chemical Reactions
Reformatsky Reagents and Azomethines/Azines : Reformatsky reagents prepared from methyl 1-bromocycloalkanoates and zinc react with azomethines or azines, forming various azaspiro compounds, including 2-azaspiro[3.5]nonan-1-ones (Kirillov & Shchepin, 2005).
Spirocyclic Oxetane Synthesis : Synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, involves converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides and oxidative cyclizations (Gurry, McArdle, & Aldabbagh, 2015).
Enantioselective Total Syntheses : Enantioselective total syntheses of naturally occurring 2-azaspiro[5.5]undecan-7-ol alkaloids have been accomplished, highlighting the significance of 2-azaspiro compounds in synthesizing complex natural products (Pandey, Kumara, Burugu, & Puranik, 2011).
Anticonvulsant Properties
- N-Phenylamino Derivatives Studies : Studies on N-phenylamino derivatives of 2-azaspiro[4.4]nonane have shown promising anticonvulsant properties in various seizure models (Obniska, Kamiński, & Dybała, 2008).
Antibacterial Activity
- Spirothiazolidinone Derivatives : A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives exhibited potent antibacterial activity against respiratory pathogens, indicating the potential of 2-azaspiro compounds in antimicrobial drug development (Odagiri et al., 2013).
Antiviral Activity
- Anti-Coronavirus and Anti-Influenza Agents : Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown effectiveness against human coronavirus and influenza virus, demonstrating the potential of 2-azaspiro compounds in antiviral therapy (Apaydın, Cesur, Stevaert, & Naesens, 2019).
Mechanistic Studies and Physicochemical Properties
- Structure-Activity Relationship (SAR) Studies : Research involving N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane has contributed to understanding the structure-activity relationships and physicochemical properties of these compounds, essential for drug development (Obniska et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-methyl-7-azaspiro[3.5]nonan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(11)6-9(7-8)2-4-10-5-3-9/h10-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUSLIXZJPDIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296224 | |
Record name | 2-Methyl-7-azaspiro[3.5]nonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-azaspiro[3.5]nonan-2-OL | |
CAS RN |
1403766-77-7 | |
Record name | 2-Methyl-7-azaspiro[3.5]nonan-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-7-azaspiro[3.5]nonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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